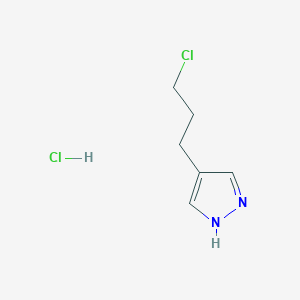

4-(3-chloropropyl)-1H-pyrazole hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

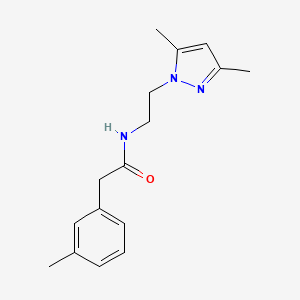

4-(3-chloropropyl)-1H-pyrazole hydrochloride, commonly known as CP-PYH, is a synthetic molecule used in a variety of scientific research applications. It is a small organic molecule with a molecular weight of 215.67 g/mol and is composed of a pyrazole ring structure with a 3-chloropropyl substituent. CP-PYH is a colorless solid with a melting point of 193-195°C. CP-PYH has been used in a variety of research studies due to its ability to act as a ligand, chelator, and/or enzyme inhibitor.

Aplicaciones Científicas De Investigación

Synthesis and Chemistry of Pyrazoles

The research surrounding 4-(3-chloropropyl)-1H-pyrazole hydrochloride touches on its synthesis and potential applications in the realm of chemistry and pharmacology. A key area of investigation has been the development of synthetic routes to create highly substituted pyrazolines, which are derivatives of the pyrazole core structure. These derivatives are significant for their potential in various biological and chemical applications.

Baumstark et al. (2013) explore the synthesis and chemistry of hexasubstituted pyrazolines, a category to which this compound could belong. Their work reveals the utility of these compounds in generating hexasubstituted cyclopropanes and serving as oxygen-atom transfer reagents, highlighting their significance in synthetic chemistry (Baumstark, Vásquez, & Mctush-Camp, 2013).

Pyrazole Derivatives in Medicinal Chemistry

Pyrazole derivatives, including structures similar to this compound, play a crucial role in medicinal chemistry due to their wide range of biological activities. Dar and Shamsuzzaman (2015) emphasize the importance of the pyrazole moiety in pharmacophore design, underscoring its applications in creating compounds with anticancer, analgesic, anti-inflammatory, and antimicrobial properties (Dar & Shamsuzzaman, 2015).

Shaaban, Mayhoub, and Farag (2012) discuss the therapeutic applications of pyrazoline derivatives, highlighting their diverse pharmacological effects such as antimicrobial, anti-inflammatory, and anticancer activities. This points to the versatility of this compound derivatives in contributing to the development of new therapeutic agents (Shaaban, Mayhoub, & Farag, 2012).

Multicomponent Synthesis for Bioactive Derivatives

Recent advancements in the multicomponent synthesis of pyrazole derivatives are documented by Becerra et al. (2022), who outline the production of compounds with antibacterial, anticancer, antifungal, and antioxidant activities. This synthesis approach is vital for streamlining the creation of bioactive molecules containing the pyrazole moiety, demonstrating the potential for this compound in drug discovery and development (Becerra, Abonía, & Castillo, 2022).

Propiedades

IUPAC Name |

4-(3-chloropropyl)-1H-pyrazole;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClN2.ClH/c7-3-1-2-6-4-8-9-5-6;/h4-5H,1-3H2,(H,8,9);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPUQUTUFHXKZFR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1)CCCCl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(dimethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)-3-(phenylthio)propanamide hydrochloride](/img/structure/B2534853.png)

![6-Methyl-1,6-diazaspiro[3.3]heptane;dihydrochloride](/img/structure/B2534856.png)

![2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2534860.png)

![(3S,3As,6aS)-3,3a,4,5,6,6a-hexahydro-2H-furo[2,3-c]pyrrole-3-carboxylic acid;hydrochloride](/img/structure/B2534865.png)

![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B2534873.png)

![[2-(4-Nitroanilino)-2-oxoethyl] 4-formylbenzoate](/img/structure/B2534874.png)